H1-7 Acetate

Description

Historical Context of H1-7 Peptides in Protein Kinase Substrate ProfilingThe use of peptides like H1-7 in protein kinase substrate profiling has a historical context rooted in the effort to understand the sequence specificity of these enzymes. Early studies employed synthetic polypeptides as substrates to analyze the kinetics and mechanisms of protein kinases.nih.govFor instance, in the 1970s, synthetic polypeptides such as Arg-Lys-Ala-Ser-Gly-Pro (H1-6) and Arg-Arg-Lys-Ala-Ser-Gly-Pro (H1-7), corresponding to sequences in calf histone H1, were used to study cyclic AMP-dependent protein kinase from calf thymus.nih.gov

Detailed Research Findings and Data Tables

Research using H1-7 and similar synthetic peptides has provided kinetic parameters for PKA activity. Early studies compared the phosphorylation of synthetic peptides like H1-7 and H1-6 with that of whole histone H1. nih.gov

| Substrate | Vmax (µmol/min per mg kinase) | Km (µM) |

| Histone H1 | - | 54 |

| Peptide K | 50.6 | 63 |

| H1-7 (RRKASGP) | > Vmax of Histone H1 | > Km of Histone H1 |

| H1-6 (RKASGP) | > Vmax of Histone H1 | > Km of Histone H1 |

Note: Data for Vmax and Km of H1-7 and H1-6 are described relative to Histone H1 in the source. nih.gov

These findings indicated that while the synthetic peptides reacted with greater maximum velocities than whole histone H1 under the tested conditions, the Km for histone H1 was lower than that of the synthetic substrates. nih.gov This suggested differences in the binding affinity or catalytic efficiency between the natural protein substrate and the shorter synthetic peptide substrates. nih.gov

H1-7's role as a PKA substrate allows researchers to assay PKA activity in various experimental settings. medchemexpress.com The phosphorylation of H1-7 can be measured to determine the activity of PKA, providing a tool for studying the effects of activators or inhibitors of this enzyme. abmole.com

Properties

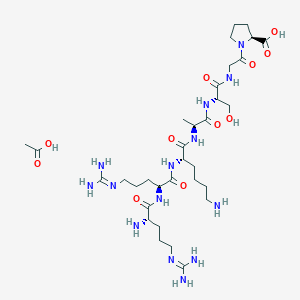

IUPAC Name |

acetic acid;(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N14O9.C2H4O2/c1-17(24(48)44-21(16-46)26(50)40-15-23(47)45-14-6-10-22(45)29(53)54)41-27(51)19(8-2-3-11-32)43-28(52)20(9-5-13-39-31(36)37)42-25(49)18(33)7-4-12-38-30(34)35;1-2(3)4/h17-22,46H,2-16,32-33H2,1H3,(H,40,50)(H,41,51)(H,42,49)(H,43,52)(H,44,48)(H,53,54)(H4,34,35,38)(H4,36,37,39);1H3,(H,3,4)/t17-,18-,19-,20-,21-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPVWVZACIDMCR-UMARSBGISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62N14O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Identity and Foundational Biological Roles

H1-7 Acetate (B1210297) as a Mimetic for Histone H1 Phosphorylation Sites

Histone H1 proteins, also known as linker histones, play a crucial role in the compaction of chromatin by binding to the linker DNA between nucleosomes genecards.orgportlandpress.comnih.govresearchgate.net. Phosphorylation of histone H1 is a key post-translational modification that influences chromatin structure and function throughout the cell cycle and in various nuclear processes like transcription and replication nih.govoup.comnih.govmdpi.com.

H1-7 Acetate serves as a direct mimetic for a specific phosphorylation site within native histone H1. By providing a defined peptide sequence that is readily phosphorylated by PKA, researchers can isolate and study the effects of phosphorylation at this particular site without the complexity of the full-length histone protein or the cellular environment. This allows for controlled in vitro experiments to understand the biochemical consequences of this modification.

Structural Determinants for PKA Substrate Recognition and Catalysis

Protein kinase A (PKA) is a well-characterized serine/threonine kinase that plays diverse roles in cellular signaling pathways. The recognition of its substrates is determined by specific amino acid sequences flanking the phosphorylatable serine or threonine residue neb.com. Studies utilizing peptides like this compound have been instrumental in defining these recognition motifs and understanding the catalytic mechanism of PKA.

This compound, with its specific amino acid sequence (often cited as Arg-Arg-Lys-Ala-Ser-Gly-Pro, with Ser being the phosphorylation site) scbt.com, provides a model substrate to investigate how PKA binds and phosphorylates its targets. Research using synthetic peptides has helped elucidate the importance of basic residues (like Arginine and Lysine) upstream of the phosphorylation site for efficient PKA activity neb.com. These studies contribute to a broader understanding of kinase-substrate interactions and the principles governing phosphorylation events in biological systems.

Research into this compound's Relationship with Native Histone H1 Linker Histones in Chromatin Studies

While this compound is a simplified model, research utilizing this peptide informs our understanding of the behavior of native histone H1 linker histones within the complex environment of chromatin. Native histone H1 variants exhibit differential expression patterns, chromatin binding affinities, and genomic distributions mdpi.com. Their interaction with chromatin is influenced by post-translational modifications, including phosphorylation oup.commdpi.com.

Studies on native histone H1 phosphorylation have shown that this modification can affect its binding affinity to DNA and influence chromatin compaction oup.comnih.govmdpi.com. By studying the phosphorylation of this compound by PKA, researchers can infer potential mechanisms by which PKA-mediated phosphorylation of native histone H1 variants might modulate their interaction with chromatin, thereby impacting processes like transcription, replication, and DNA repair oup.commdpi.com. Although this compound represents only a single phosphorylation site, findings from studies using this mimetic contribute to the larger picture of how the diverse post-translational modifications on native histone H1 variants collectively regulate chromatin structure and function.

Advanced Synthetic Methodologies and Chemical Derivatization Investigations

Strategies for the Chemical Synthesis of H1-7 Acetate (B1210297)

The chemical synthesis of H1-7 Acetate, a heptapeptide, is predominantly achieved through solid-phase peptide synthesis (SPPS) methodologies. SPPS involves the stepwise addition of amino acid residues to a growing peptide chain that is anchored to an insoluble solid support or resin. This approach offers significant advantages, including simplified purification steps as reagents and by-products are removed by washing the resin.

Two primary strategies dominate chemical peptide synthesis: the tert-butyloxycarbonyl (Boc) strategy and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. Both methods involve protecting the α-amino group of each incoming amino acid to ensure the peptide chain grows in the desired direction (typically from the C-terminus to the N-terminus). nih.govnih.gov

In the Fmoc strategy, the Fmoc group is used for temporary Nα-protection. This group is acid-labile and is typically removed using a mild base, such as piperidine. nih.gov Side-chain functional groups of the amino acids are protected with more robust, acid-labile groups that remain in place until the peptide chain assembly is complete. Cleavage of the peptide from the resin and removal of the side-chain protecting groups are usually performed concurrently using a strong acid cocktail, commonly trifluoroacetic acid (TFA), often in the presence of scavengers to prevent modification of sensitive amino acid residues. The resulting peptide is typically obtained as a TFA salt. Subsequent ion exchange chromatography can be employed to convert the peptide TFA salt to the acetate salt.

The Boc strategy, historically significant, utilizes the Boc group for temporary Nα-protection, which is removed by treatment with a strong acid like TFA. nih.govnih.gov Side-chain protecting groups in the Boc strategy are generally acid-stable and are removed along with the peptide cleavage from the resin using strong acids such as anhydrous hydrogen fluoride (B91410) (HF). nih.gov While effective, the use of hazardous reagents like HF has led to the wider adoption of the Fmoc strategy in many research and production settings. nih.gov

For a peptide of the length of H1-7 (seven amino acids), both Fmoc and Boc SPPS are viable. The choice of strategy depends on factors such as the desired scale of synthesis, the specific amino acid sequence, the required purity, and the available equipment and expertise.

Exploration of this compound Analogues and Modified Peptides in Structure-Activity Relationship Research

Structure-Activity Relationship (SAR) research involving this compound primarily focuses on understanding how modifications to the peptide sequence influence its recognition and phosphorylation by PKA. As a known PKA substrate, the RRKASGP sequence contains the characteristic PKA phosphorylation motif, which typically involves a basic residue (like Arg or Lys) at positions -3, -2, or -1 relative to the phosphorylatable serine or threonine residue (position 0). In RRKASGP, the arginine residues at positions -3 and -2, and the lysine (B10760008) residue at position -1 relative to the serine at position 0, are crucial for PKA recognition.

SAR studies in this context would involve synthesizing peptide analogues where specific amino acids within the RRKASGP sequence are systematically replaced with other amino acids, such as alanine (B10760859) (alanine scanning mutagenesis), or modified amino acids. By evaluating the efficiency of phosphorylation of these analogues by PKA, researchers can deduce the importance of each residue for substrate binding and catalytic turnover. For instance, substituting one or more of the basic residues (Arg, Lys) with neutral or acidic amino acids would likely diminish or abolish PKA phosphorylation, highlighting the critical role of positive charges in the substrate recognition site of PKA.

Further SAR investigations could explore the impact of modifications to the serine residue itself, such as its replacement with a non-phosphorylatable amino acid (e.g., alanine or aspartic acid) or with a phosphomimetic residue (e.g., phosphoserine or glutamic acid) to study the effects of constitutive phosphorylation or the absence of phosphorylation on downstream interactions. The influence of the peptide's conformation on PKA recognition could also be explored through the incorporation of constrained amino acids or by cyclization, although H1-7 is a relatively flexible linear peptide.

While specific detailed SAR data for a comprehensive set of H1-7 analogues were not extensively found in the provided search results, the general principles of peptide SAR, particularly for enzyme substrates, are well-established and would be applied to elucidate the molecular determinants of PKA specificity for the RRKASGP sequence.

Innovations in Peptide Synthesis Techniques Applied to this compound Production

Innovations in peptide synthesis techniques have continuously aimed at improving the efficiency, speed, purity, and sustainability of peptide production, which are applicable to the synthesis of peptides like this compound.

One significant area of innovation is the development of optimized solid supports and linkers that facilitate efficient peptide assembly and cleavage under milder conditions. The introduction of new coupling reagents with enhanced reactivity and reduced racemization has also been crucial for improving synthesis yields and peptide purity, particularly for challenging sequences. nih.gov Examples of widely used coupling reagents include HBTU, HATU, and PyBOP.

Automated peptide synthesizers represent a major technological innovation, allowing for the rapid and reproducible synthesis of peptides by automating the repetitive coupling, washing, and deprotection steps. Microwave-assisted peptide synthesis is another advancement that can significantly reduce reaction times and improve yields, especially for difficult couplings or longer peptides, by rapidly heating the reaction mixture.

Techniques for the synthesis of modified peptides, such as those containing post-translational modifications (e.g., phosphorylation, which is relevant to H1-7's function) or unnatural amino acids, have also seen significant development. The incorporation of phosphorylated amino acids during SPPS requires the use of appropriately protected phosphoserine, phosphothreonine, or phosphotyrosine building blocks.

Furthermore, strategies for convergent peptide synthesis, where pre-synthesized peptide fragments are coupled in solution or on a solid support, can be advantageous for the synthesis of longer or more complex peptides, potentially offering better control over purity and yield compared to purely stepwise approaches. While H1-7 is a relatively short peptide, advancements in fragment condensation techniques could still be applied for optimized synthesis.

The final purification of synthetic peptides, typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC), has also benefited from technological advancements, enabling the isolation of highly pure peptide products.

These innovations in peptide synthesis techniques contribute to the efficient and reliable production of this compound and its analogues for research purposes, particularly for studies investigating PKA activity and substrate specificity.

Biochemical Mechanisms and Enzymatic Interplay

Protein Kinase A (PKA)-Mediated Phosphorylation Dynamics

There is no specific information available detailing the phosphorylation of a compound named "H1-7 Acetate" by Protein Kinase A (PKA). PKA is a well-characterized serine/threonine kinase that phosphorylates substrates containing a specific consensus sequence. For instance, research on the histone H1.4 variant has identified that PKA can phosphorylate it at Serine 35, which can lead to its dissociation from mitotic chromatin nih.gov. However, without the structure and identity of "H1-7 Acetate (B1210297)," it is impossible to determine if it would serve as a PKA substrate.

Kinetic Analysis of PKA-H1-7 Acetate Interactions

No kinetic data, such as K_m (Michaelis constant) or V_max (maximum velocity), exists in the scientific literature for an interaction between PKA and a substrate identified as "this compound." Kinetic analyses are fundamental to understanding enzyme-substrate relationships but require experimental investigation with the specific molecules .

Identification of Amino Acid Residues Critical for PKA Specificity on this compound

The specificity of PKA for its substrates is determined by the amino acid sequence surrounding the target serine or threonine residue. As there are no studies on "this compound," the critical residues for any potential PKA-mediated phosphorylation remain unidentified.

Functional Intersections with Histone-Modifying Enzymes in Research Models

The intersection of "this compound" with histone-modifying enzymes is not documented. Histone modifications, such as acetylation and phosphorylation, are crucial for regulating chromatin structure and gene expression cellsignal.comwikipedia.org. These modifications are catalyzed by enzymes like histone acetyltransferases (HATs) and kinases, creating a complex "histone code" cellsignal.com.

Investigating Phosphorylation Events and Their Cross-Talk with Acetylation Pathways on Histone Substrates (General Context)

Phosphorylation and acetylation are two key post-translational modifications of histones that can influence each other. For example, the phosphorylation of histone H3 at serine 10 is often linked to the acetylation of lysine (B10760008) 14 on the same histone tail, promoting transcriptional activation. Linker histones like H1 can also be extensively modified, and these modifications are linked to chromatin compaction and gene expression nih.govnih.gov. The presence of linker histone H1 can repress the acetylation of core histones by enzymes like p300/CBP-associated factor (PCAF), suggesting a cross-talk mechanism where H1 organization can hinder access for histone acetyltransferases nih.govresearchgate.net. Acetate itself can serve as a metabolic input, with acetate supplementation potentially restoring histone acetylation and chromatin accessibility under certain conditions, such as hypoxia bohrium.comnih.gov.

Role in Chromatin Organization and Remodeling Research

There is no research defining a role for "this compound" in chromatin organization. The linker histone H1 is a critical factor in this process, binding to the DNA where it enters and exits the nucleosome and helping to compact chromatin into higher-order structures nih.govnih.gov. The depletion of H1 has been shown to lead to significant changes in the epigenetic landscape, including reduced H3K27me3 and increased H3K36me2, which are repressive and active marks, respectively nih.gov. This indicates that linker histones are key regulators of the 3D genome organization and the balance between active and silenced chromatin domains nih.gov.

Analysis of this compound's Influence on Protein-Protein Interactions

No studies have been published analyzing the influence of "this compound" on protein-protein interactions. Such interactions are fundamental to nearly all cellular processes nih.govtainstruments.com. The intrinsically disordered terminal domains of linker histones like H1 are known to mediate numerous protein-protein interactions, which are crucial for their functions beyond simple chromatin compaction nih.gov. These interactions can recruit other regulatory proteins to specific chromatin loci, directly influencing processes like transcription nih.gov. Chemical probes are often used to identify and analyze these complex interaction networks mdpi.com. Without specific data, any role for "this compound" in mediating or disrupting such interactions remains unknown.

Cellular and Subcellular Pathway Investigations

Elucidating Complex Cell Signaling Pathways Through H1-7 Acetate (B1210297) Perturbation

No information is available on the use of a compound named H1-7 Acetate to perturb or elucidate complex cell signaling pathways.

Studies on Intracellular Cellular Mechanisms and Molecular Interactions Modulated by this compound

There are no studies available that describe intracellular cellular mechanisms or molecular interactions modulated by a compound specifically named this compound.

Investigations into DNA Replication Fidelity and Chromatin Dynamics Using this compound Models

No investigations or models using a compound named this compound to study DNA replication fidelity or chromatin dynamics have been found in the public domain.

Table of Compounds Mentioned

As no specific research on "this compound" was found, a table of compounds as requested cannot be generated.

Specialized Research Applications and Methodological Contributions

H1-7 Acetate (B1210297) in the Research and Development of Diagnostic Assays

In the field of diagnostics, H1-7 Acetate is employed in the development of various assay systems. chemimpex.com Its inclusion in research protocols aims to improve the performance characteristics of these assays, which is critical for accurate and reliable detection of target analytes. chemimpex.com

Within immunoassay research, this compound is utilized to enhance both the sensitivity and specificity of detection methods. chemimpex.com Improved sensitivity allows for the detection of lower concentrations of the target molecule, while enhanced specificity reduces the likelihood of false positive results by ensuring accurate binding to the intended analyte. chemimpex.com Research explores how the properties of this compound contribute to optimizing the binding interactions or signal generation within immunoassay formats. chemimpex.com

Utility in Recombinant Protein Production and Expression System Optimization in Biotechnology

This compound is used in biotechnology, specifically in the context of producing recombinant proteins. chemimpex.com Its application in this area involves aiding in the optimization of expression systems. chemimpex.com This optimization is vital for efficiently producing high-quality biological products, which are essential for research, diagnostics, and therapeutic applications. chemimpex.com Research focuses on understanding how this compound influences the expression levels, folding, or stability of recombinant proteins within host systems. chemimpex.com

Role in Pharmaceutical Formulation Research for Peptide-Based Active Pharmaceutical Ingredients

In pharmaceutical development, this compound plays a crucial role in the formulation of peptide-based drugs. chemimpex.com Peptide-based active pharmaceutical ingredients (APIs) often face challenges related to stability and bioavailability. chemimpex.com this compound contributes to addressing these challenges through its inclusion in formulation research. chemimpex.com

This compound is involved in research investigating the stability and bioavailability of peptide-based drugs, often conducted using model systems. chemimpex.com Its role in formulations is explored to understand how it can help maintain the integrity and activity of peptide drugs under various conditions, thereby potentially improving their absorption and utilization by the body. chemimpex.com

The compound also contributes to strategies aimed at enhancing the solubility of drug candidates. chemimpex.com Poor solubility can be a significant hurdle in drug development, affecting absorption and efficacy. Research explores how this compound can be incorporated into formulations to improve the solubility of certain compounds, particularly peptide-based ones, thereby facilitating their delivery and therapeutic effectiveness. chemimpex.com

Advanced Analytical and Characterization Methodologies

Spectrophotometric and Chromatographic Techniques for H1-7 Acetate (B1210297) Detection and Quantification

Spectrophotometric and chromatographic methods are fundamental for the detection, separation, and quantification of H1-7 Acetate. These techniques leverage distinct physical and chemical properties of the compound to achieve high sensitivity and resolution.

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are widely employed for the purification and separation of peptides and proteins, including histones and related synthetic peptides like this compound. HPLC over columns like Jupiter C4 is used for histone purification, with elution monitored by absorbance at 214 nm. plos.org Reverse-Phase Ion-Pairing High Performance Liquid Chromatography (RP-HPLC) is specifically mentioned in the context of analyzing histone H1 post-translational modifications (PTMs). nih.govencyclopedia.pub However, the analysis of histone H1 PTMs by bottom-up proteomics using RP-HPLC can be challenging due to the high lysine (B10760008) content, which yields small and hydrophilic peptides that exhibit poor retention on C18 columns. nih.govencyclopedia.pub

Ion chromatography (IC) is another relevant chromatographic technique, particularly for the analysis of acetate. An improved IC method has been developed for the rapid analysis of acetic and formic acid vapours, achieving baseline resolution in 4.5 minutes using an AS11-HC anion exchange column with a NaOH eluent. This method demonstrated detection limits of 12 µg/mL for acetate. morana-rtd.com While this method is described for acetate in vapor form, the principles of ion chromatography are applicable to the quantification of acetate counterions associated with charged molecules like peptides in solution.

Spectrophotometry, often coupled with chromatography, allows for the detection and quantification of the compound based on its absorption of light at specific wavelengths. For proteins and peptides containing peptide bonds, absorbance at 214 nm is commonly used for detection during HPLC elution. plos.org

Mass Spectrometry Approaches for Comprehensive Structural Elucidation and Post-Translational Modification Analysis of this compound and its Derivatives

Mass spectrometry (MS) is an indispensable tool for the comprehensive structural elucidation and analysis of post-translational modifications in peptides and proteins, including this compound and its potential derivatives. MS-based proteomics has significantly advanced the identification of PTMs in histones. encyclopedia.pubbengarcialab.com

Various MS approaches are utilized for histone PTM analysis, including bottom-up, middle-down, and top-down proteomics. bengarcialab.com Bottom-up proteomics involves digesting the protein into peptides before MS analysis, while middle-down and top-down approaches analyze larger peptide fragments or intact proteins, respectively. bengarcialab.com Mass spectrometry allows for the identification and quantification of histone PTMs, such as acetylation, methylation, and phosphorylation. semanticscholar.org

For characterizing phosphorylation sites on histone H1 isoforms, tandem mass spectrometry has been employed. nih.gov Mass spectrometry can also be used to determine the level of residue-specific acetylations. nih.gov Studies on histone H3 using LC-MS and different fragmentation methods like ETD and UVPD have identified and quantified various modified forms, highlighting the power of MS in characterizing heavily modified histone tails and their combinatorial PTMs. nsf.gov

Native mass spectrometry, often performed in buffers like ammonium (B1175870) acetate, is used to study proteins in their near-native state, providing information about their stoichiometry and complex formation. acs.org The use of ammonium acetate in buffers for MS analysis is a common practice. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interactional Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational properties and interactions of molecules in solution, including peptides. NMR provides detailed information about the local environment and connectivity of atoms within a molecule.

While the search results provide examples of NMR being used to characterize various acetate-containing compounds and common laboratory solvents chemicalbook.comchemicalbook.compitt.edupressbooks.pubwashington.edulew.ro, specific detailed research findings on the application of NMR solely for conformational and interactional studies of the synthetic peptide this compound (Arg-Arg-Lys-Ala-Ser-Gly-Pro) are not extensively detailed in the provided snippets. However, NMR is a standard technique for determining the three-dimensional structure of peptides in solution, studying their dynamics, and analyzing their interactions with other molecules, such as proteins or nucleic acids. Given that H1-7 is a peptide sequence, NMR would be a suitable method to investigate its conformation and how it might interact with other biological molecules, particularly in the context of its function as a PKA substrate or its potential role related to histone H1.

NMR spectroscopy relies on the principle that atomic nuclei with a magnetic spin will resonate at specific frequencies when placed in a strong magnetic field and exposed to radiofrequency pulses. The chemical shifts and coupling patterns observed in NMR spectra provide structural information. pressbooks.pub For peptides, 1H NMR is commonly used to analyze the environment of hydrogen atoms, yielding insights into the peptide backbone and side-chain conformations. lew.ro

Preclinical Research Models and in Vitro/in Vivo Investigation Frameworks

Application in In Vitro Cell Culture Models for Mechanistic and Pathway Studies

In vitro cell culture models are fundamental tools in preclinical research, allowing for focused investigations into the cellular and molecular mechanisms underlying a compound's effects. These models provide a simplified yet powerful system to study specific biological processes without the complexity of a whole organism. Cell culture techniques are essential in biotechnology and drug development for evaluating various cellular responses, including proliferation, migration, viability, inflammation, and apoptosis. nih.gov Advanced three-dimensional (3D) cell culture models have been developed to better mimic the in vivo environment, particularly regarding cell-cell interactions and maintaining cell differentiation and protein expression levels closer to those found in actual organs. cloudna.cn

H1-7 Acetate (B1210297), specifically known as a synthetic polypeptide, has been employed in in vitro settings, particularly as a substrate for detecting the activity of Protein Kinase A (PKA). wikipedia.org This application is valuable for understanding how PKA, a key enzyme involved in numerous cellular processes and signaling pathways, is affected by or interacts with the compound or in specific biological contexts.

Cell-free systems offer a highly controlled environment to study enzymatic activity in isolation, free from the complexities and barriers of intact cells. These systems contain the necessary components for protein synthesis and function, allowing researchers to directly access and manipulate the reaction environment. nih.gov, bmrb.io, wikipedia.org This open nature makes them advantageous for studying enzymes and their interactions with substrates or inhibitors, as they can bypass transfer limitations and exhibit greater tolerance to molecules that might be toxic to living cells. nih.gov, bmrb.io

H1-7 Acetate serves as a PKA substrate in cell-free systems, facilitating the direct measurement and profiling of PKA activity. wikipedia.org This application is crucial for understanding the kinetics of PKA-mediated phosphorylation and how various factors might influence this enzymatic process. By using this compound in cell-free setups, researchers can gain insights into the specific interactions between PKA and this particular substrate, contributing to a detailed understanding of PKA's enzymatic function.

Advanced cellular models, including various cell lines and 3D cultures, are utilized to investigate the impact of compounds on complex cellular processes and signaling networks. These models enable the analysis of how a compound perturbs specific pathways, leading to downstream cellular responses. Signaling pathway analysis is a key aspect of this research, often involving techniques to assess changes in protein phosphorylation, gene expression, and other molecular events. nih.gov,,,

H1-7 is recognized as a histone H1 phosphorylation site, linking it to signaling pathways involving protein kinases like PKA and potentially others such as mTORC1-S6K1, which are known to be involved in cellular signaling and regulation. wikipedia.org Histone H1 phosphorylation, influenced by kinases like CDK2, plays a role in chromatin structure and gene expression regulation. While direct detailed research findings on this compound's perturbation analysis in advanced cellular models are not extensively detailed in the provided sources, its identity as a PKA substrate and its link to a histone H1 phosphorylation site suggest its potential utility in studies investigating the impact of PKA activity on histone modification and downstream signaling events in relevant cellular contexts. Such studies would typically involve monitoring changes in the phosphorylation status of H1-7 or related proteins and assessing the effects on cellular processes regulated by these pathways.

Utilization in In Vivo Animal Models for Systemic Biological Research

Strategic Selection and Rationale of Animal Models for this compound Studies

The strategic selection of an appropriate animal model is crucial for the success and translatability of preclinical in vivo research. The rationale for choosing a particular model should be clearly defined, outlining which aspects of the compound's activity or the disease under investigation will be addressed. Factors influencing model selection include the model's availability, the existing expertise with the model, and the degree to which the model's disease pathology or biological system simulates the human condition of interest.,

For a compound like this compound, whose known function relates to PKA activity and histone H1 phosphorylation, the selection of an animal model would ideally depend on the specific biological question being asked. For instance, if the research aims to understand the systemic impact of modulating PKA activity or altering histone H1 phosphorylation in a particular disease context, an animal model relevant to that disease or pathway would be chosen. Mouse and rat models are frequently used in preclinical research due to their genetic tractability, availability, and established research protocols. cloudna.cn The rationale would involve demonstrating how the chosen animal model's biological system or disease state is relevant to the known or hypothesized activity of this compound.

Evaluation of Biochemical and Cellular Endpoints in Preclinical Models

Evaluation of biochemical and cellular endpoints in preclinical animal models is essential for assessing the in vivo effects of a compound. These endpoints can include changes in the levels or activity of specific enzymes, alterations in protein phosphorylation status, modulation of gene expression, and changes in cell populations or tissue morphology.,,,

In studies involving a compound like this compound, given its role as a PKA substrate and link to histone H1 phosphorylation, relevant endpoints in animal models could potentially include assessing PKA activity in target tissues, examining the phosphorylation status of histone H1 or other PKA substrates, and evaluating downstream effects on gene expression or cellular function in tissues relevant to the research question. For example, if the compound were being investigated for effects on a process known to involve PKA-mediated histone phosphorylation, researchers might measure the levels of phosphorylated histone H1 or other markers in tissue samples from treated animals. The specific endpoints would be guided by the hypothesized mechanism of action and the biological system being studied.

Emerging Research Trajectories and Unexplored Avenues

Prospective Research in Cancer Mechanistic Investigations

Research into the mechanisms of cancer continues to be a critical area, and compounds that interact with key signaling pathways are of significant interest. H1-7 acetate's established role as a PKA substrate suggests potential avenues for investigation within cancer biology chemsrc.comscbt.commedchemexpress.com. PKA signaling is known to play diverse roles in cancer development and progression, influencing cell proliferation, differentiation, and apoptosis. Prospective research could explore how H1-7 acetate (B1210297), by acting as a PKA substrate, might modulate PKA activity or downstream signaling cascades relevant to oncogenesis. While general acetate metabolism has been linked to reprogramming tumor metabolism and promoting immune evasion nih.gov, specific studies detailing the mechanistic impact of the H1-7 peptide in cancer are areas for future exploration. The potential exists to investigate if and how this compound influences specific cancer-related pathways regulated by PKA.

Potential Research Applications in Metabolic Disorder Pathophysiology

Metabolic disorders represent a significant global health challenge, and understanding their underlying pathophysiology is crucial for developing effective interventions. This compound has been indicated as having potential in research related to metabolic disorders chemimpex.com. Acetate itself, as a short-chain fatty acid, is known to play roles in metabolic processes, including energy homeostasis and lipid and glucose metabolism mdpi.com. Studies have explored the impact of acetate supplementation on conditions like cognitive deficits in mouse models embopress.org. Given that PKA is involved in regulating various metabolic processes, the interaction of this compound with PKA could provide a basis for investigating its effects on metabolic pathways relevant to disorders such as diabetes, obesity, and metabolic syndrome. Potential research could focus on how this compound influences glucose uptake, lipid metabolism, or insulin (B600854) signaling through its interaction with PKA or other cellular components.

Design and Development of Novel Research Probes Derived from this compound Scaffolding

The nature of this compound as a synthetic polypeptide and a building block in peptide synthesis chemimpex.com suggests its utility as a scaffold for the design and development of novel research probes. Peptide-based probes are valuable tools in molecular biology for studying protein interactions, enzyme activity, and cellular localization. Leveraging the H1-7 sequence, which is recognized by PKA, researchers could design modified peptides incorporating fluorescent tags, biotinylation sites, or other functional groups. These novel probes could be employed to specifically track PKA activity in live cells, identify PKA interaction partners, or investigate the spatial and temporal dynamics of PKA signaling. While research probes derived from other compounds like 7-hydroxycoumarins or ruthenium complexes have been developed for different targets researchgate.netmdpi.com, the this compound scaffold offers a specific platform for developing tools tailored to study PKA and its substrates.

Integration of Computational and Systems Biology Approaches in this compound Research

The study of complex biological systems and molecular interactions can significantly benefit from the integration of computational and systems biology approaches. In the context of this compound research, these approaches can provide valuable insights that complement experimental studies. Computational methods, such as molecular docking and dynamics simulations, could be used to model the interaction between this compound and PKA, predicting binding affinities and conformational changes. This can aid in understanding the substrate recognition mechanism and inform the design of modified H1-7 peptides with altered PKA interaction properties. Systems biology approaches could be employed to analyze the impact of modulating PKA activity with this compound on broader cellular networks. By integrating experimental data on the effects of this compound with computational models, researchers can gain a more holistic understanding of its influence on cellular signaling pathways, particularly in the context of cancer and metabolic disorders. While computational biology has been applied to study acetate metabolism plos.org and systems biology to investigate histone H1 variants biorxiv.org, applying these integrated approaches specifically to this compound research represents an unexplored avenue to accelerate discovery.

Q & A

Q. How should interdisciplinary teams coordinate to address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

- Methodological Answer : Establish a shared data repository with standardized metadata (e.g., BRIDG Model). Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro and in vivo data. Hold cross-disciplinary workshops to align on endpoints (e.g., AUC, Cmax) and experimental protocols .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.